molecular formula C10H10FN B11916790 4'-Fluorospiro[cyclopropane-1,3'-indoline]

4'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B11916790
M. Wt: 163.19 g/mol
InChI Key: MGEYUTFAYKRGMG-UHFFFAOYSA-N
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Description

4’-Fluorospiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety with a fluorine atom at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated indoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4’-Fluorospiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Fluorospiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target proteins. The fluorine atom enhances its binding affinity and selectivity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spiroindoline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Spirooxindole: Contains an oxygen atom in place of the nitrogen in the indoline moiety, leading to variations in reactivity and applications.

    Fluorinated Spirocompounds: Other spirocyclic compounds with fluorine atoms at different positions, exhibiting unique properties and uses.

Uniqueness

4’-Fluorospiro[cyclopropane-1,3’-indoline] stands out due to its specific fluorine substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C10H10FN/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,12H,4-6H2

InChI Key

MGEYUTFAYKRGMG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C(=CC=C3)F

Origin of Product

United States

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